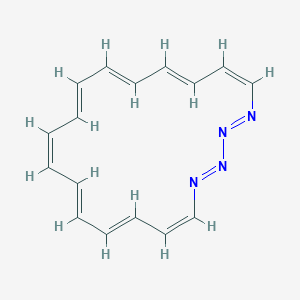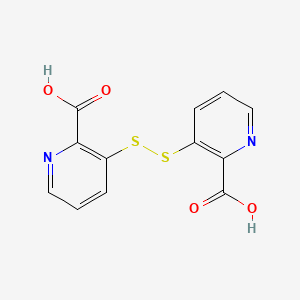![molecular formula C16H12N2O6S2 B14695343 [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid CAS No. 26555-47-5](/img/structure/B14695343.png)
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is a complex organic compound characterized by the presence of carbamoyl and disulfanyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid typically involves the reaction of phenyl isocyanate with disulfanyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is essential to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The disulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid: A simpler compound with similar functional groups but lacking the disulfanyl linkage.
Disulfiram: Contains disulfanyl groups and is used as an alcohol deterrent.
Carbamoylcholine: A carbamate derivative used in ophthalmology.
Uniqueness
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is unique due to its combination of carbamoyl and disulfanyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
26555-47-5 |
|---|---|
Molekularformel |
C16H12N2O6S2 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
[[carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid |
InChI |
InChI=1S/C16H12N2O6S2/c19-13(20)17(11-7-3-1-4-8-11)15(23)25-26-16(24)18(14(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
InChI-Schlüssel |
YYDHBZCRMSJJJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)O)C(=O)SSC(=O)N(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


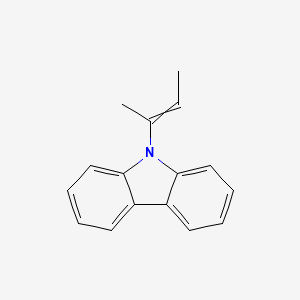
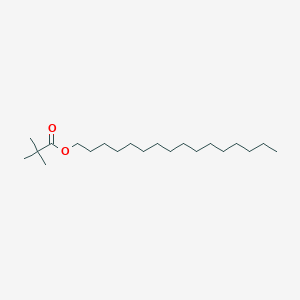
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)

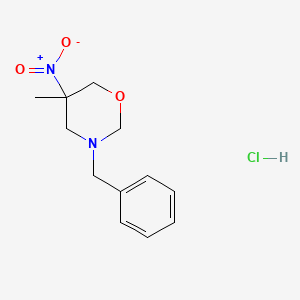
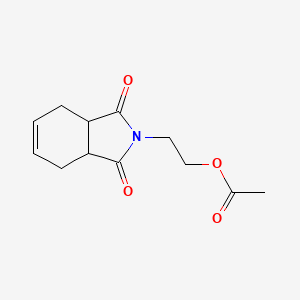
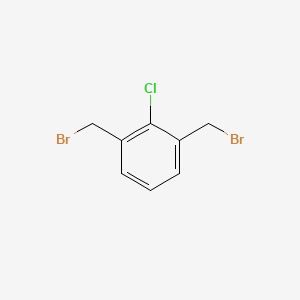
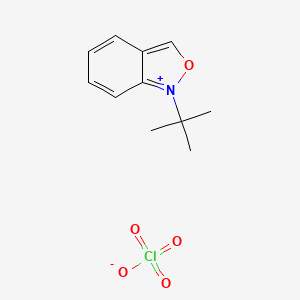
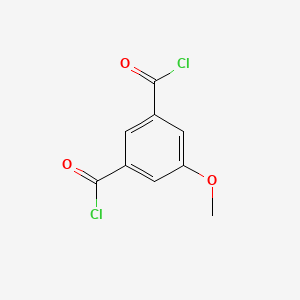
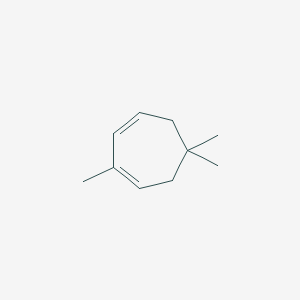
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
